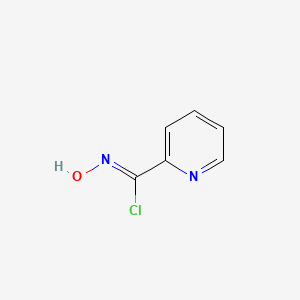

N-Hydroxypicolinimidoyl chloride

Descripción

Significance of N-Hydroxypicolinimidoyl Chloride as a Chemical Entity

The primary significance of this compound lies in its function as a versatile building block in organic synthesis. While it is not typically isolated as a stable final product, its transient formation in situ allows for the efficient construction of a variety of heterocyclic compounds and other functionalized molecules. The presence of the reactive imidoyl chloride group, coupled with the nucleophilic hydroxyl group, provides multiple reaction pathways for chemists to explore.

The compound's utility is underscored by its role in the synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides, a class of compounds with potential applications in various fields of chemical and biological research. The ability to generate this compound as a fleeting intermediate simplifies synthetic routes and provides access to novel molecular scaffolds.

Contextual Overview of Picolinimidoyl Chlorides in Organic Chemistry

Picolinimidoyl chlorides belong to the broader class of imidoyl chlorides, which are organic compounds characterized by the -C(Cl)=N- functional group. Imidoyl chlorides are analogues of acyl chlorides, where the carbonyl oxygen is replaced by a nitrogen atom. This substitution has a profound impact on the chemical reactivity of the molecule. derpharmachemica.com

Like acyl chlorides, imidoyl chlorides are highly reactive towards nucleophiles. chemguide.co.ukchemguide.co.uk The carbon atom of the imidoyl chloride group is electrophilic and readily undergoes attack by a wide range of nucleophiles, including amines, alcohols, and hydrazines. chemguide.co.uklibretexts.orgorganic-chemistry.org This reactivity makes them valuable intermediates in the synthesis of a diverse array of nitrogen-containing compounds, such as amidines, imidates, and various heterocyclic systems. nih.gov The picoline moiety, a pyridine (B92270) ring with a methyl substituent, can influence the reactivity of the imidoyl chloride through its electronic and steric properties.

Research Trajectories and Scholarly Contributions to this compound

Scholarly work on this compound is often embedded within broader synthetic studies, where it appears as a key intermediate rather than the primary focus. Research in this area can be broadly categorized into its synthesis and its subsequent reactions.

The synthesis of this compound is typically achieved through the chlorination of picolinaldoxime. This transformation can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂), which is a common reagent for converting carboxylic acids and oximes into their corresponding chlorides.

The primary research trajectory for this compound is its use in nucleophilic substitution and cyclization reactions. The reaction of this compound with a variety of nucleophiles opens avenues for the creation of new chemical entities. For instance, its reaction with amines leads to the formation of N-substituted N'-hydroxypicolinamidines. chemguide.co.ukchemguide.co.uk Similarly, reactions with alcohols would be expected to yield the corresponding imidates. libretexts.orgchemguide.co.ukyoutube.com The reaction with hydrazine (B178648) and its derivatives can lead to the formation of hydrazone-type products or can be a pathway to more complex heterocyclic systems. organic-chemistry.orgnih.govlibretexts.orgresearchgate.net

Delimitation of Research Focus

This article is strictly focused on the chemical nature of this compound. The discussion is confined to its identity as a chemical compound, its place within the family of picolinimidoyl chlorides, and the documented and theoretical research pathways related to its synthesis and reactivity.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 69716-28-5 |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

Expected Reactivity of this compound

| Reactant Type | Expected Product Class | General Reaction |

| Amines (R-NH₂) | N-Substituted N'-hydroxypicolinamidines | Nucleophilic addition-elimination |

| Alcohols (R-OH) | O-Alkyl-N-hydroxypicolinimidates | Nucleophilic addition-elimination |

| Hydrazines (R-NH-NH₂) | Hydrazone derivatives or heterocyclic products | Nucleophilic substitution/cyclization |

Structure

3D Structure

Propiedades

IUPAC Name |

(2Z)-N-hydroxypyridine-2-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTPHBYKYXWYOZ-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425437 | |

| Record name | 2-Pyridinecarboximidoyl chloride, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69716-28-5 | |

| Record name | 2-Pyridinecarboximidoyl chloride, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Hydroxypicolinimidoyl Chloride and Its Analogues

Conventional Synthetic Pathways to N-Hydroxypicolinimidoyl Chloride

The traditional approaches to this compound are centered on the transformation of readily available starting materials. These methods have been refined over time to improve yields and purity of the final product.

Synthesis from Picoline Derivatives and Hydroxylamine (B1172632)

A fundamental route to this compound begins with the appropriate picoline derivative. This process typically involves a two-step sequence: the formation of a picolinaldoxime intermediate, followed by its chlorination.

The initial step involves the reaction of a picoline derivative, such as 2-picoline, to form 2-pyridine formaldoxime, more commonly known as picolinaldoxime. One documented method involves the reaction of 2-chloromethylpyridine with a buffered aqueous solution of hydroxylamine, which yields the corresponding 2-pyridine aldoxime. dtic.mildtic.mil This multi-step classical synthesis sequence starts from 2-picoline N-oxide, which is rearranged to the acetate (B1210297) of 2-pyridine methanol, followed by hydrolysis to the alcohol, oxidation to the aldehyde, and finally conversion to the oxime. dtic.mil

Once the picolinaldoxime is obtained, the subsequent and critical step is the chlorination of the oxime's hydroxyl group to yield the this compound. Several chlorinating agents are commonly employed for this transformation, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being prominent examples.

Thionyl Chloride (SOCl₂): This reagent is widely used for the conversion of oximes to hydroximoyl chlorides. The reaction mechanism generally involves the attack of the oxime's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent elimination of sulfur dioxide and a chloride ion results in the formation of the desired hydroximoyl chloride. In the context of converting alcohols to alkyl chlorides, pyridine (B92270) is often used as a base to neutralize the HCl generated during the reaction. quora.com For the chlorination of sucrose (B13894) derivatives, the amount of thionyl chloride and pyridine is typically adjusted to be approximately one molar equivalent for each free hydroxyl group. google.com While specific conditions for picolinaldoxime are not extensively detailed in the provided literature, the general principles of using thionyl chloride for such transformations are well-established. researchgate.netreddit.com

Phosphorus Oxychloride (POCl₃): Similar to thionyl chloride, phosphorus oxychloride is an effective reagent for the dehydration and chlorination of various functional groups, including amides and oximes. niscpr.res.inekb.eg It is known to convert primary amides to nitriles and can be used in cyclization reactions like the Bischler-Napieralski reaction, which are believed to proceed through an imidoyl chloride intermediate. researchgate.net While its direct application for the synthesis of this compound from picolinaldoxime is not explicitly detailed in the available search results, its utility in analogous transformations suggests it as a viable, albeit potentially harsh, reagent for this purpose. The reactivity of POCl₃ often necessitates careful control of reaction conditions to avoid side reactions. rsc.org

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters and the choice of solvent.

Reaction Conditions: Key parameters that require optimization include temperature, reaction time, and the stoichiometry of the reagents. For instance, in the chlorination of other heterocyclic systems, it has been shown that adjusting the equivalents of the chlorinating agent and the reaction time can significantly impact the yield of the desired product and minimize the formation of byproducts. rsc.org

Solvent Effects: The selection of an appropriate solvent is crucial for controlling the reaction pathway and facilitating the isolation of the product. Solvents can influence the solubility of reactants and intermediates, as well as the rate of reaction. For the synthesis of polydichlorophosphazene precursors, it was found that nonpolar solvents like n-pentane minimized the formation of side products. researchgate.net In the context of chlorination with thionyl chloride, solvents like pyridine not only act as a base but also as a solvent for the reactants. google.com The use of aprotic solvents is generally preferred to prevent unwanted hydrolysis of the chlorinating agent and the product.

Chlorination of N-Hydroxyimine Derivatives

An alternative and more direct approach to this compound involves the chlorination of the corresponding N-hydroxyimine, which is picolinaldoxime in this case. This method bypasses the isolation of intermediate steps and can offer a more streamlined synthesis.

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of a variety of organic compounds, including oximes. researchgate.net It is considered a milder alternative to reagents like thionyl chloride and phosphorus oxychloride.

Research on the reaction of pyridine-2-aldoxime (B213160) with NCS in DMF has shown that under the tested conditions, the desired ring chlorination product was not formed, even with higher equivalents of NCS. rsc.org This suggests that the pyridine ring itself is somewhat deactivated towards electrophilic chlorination under these conditions and that the oxime functional group is the primary site of reactivity, which is favorable for the synthesis of the target compound. In a different study, NCS was used for the chlorination of other substrates in acetic acid at 55 °C. researchgate.net

The general mechanism for the NCS-mediated chlorination of oximes is believed to involve the electrophilic attack of the chlorine atom from NCS onto the nitrogen or oxygen atom of the oxime, followed by rearrangement and elimination to form the hydroximoyl chloride.

The choice of solvent plays a significant role in the outcome of NCS-mediated chlorinations.

Solvent Polarity: The polarity of the solvent can influence the reaction rate and selectivity. In some cases, polar aprotic solvents like dimethylformamide (DMF) are used. rsc.org The use of aqueous media with NCS has also been reported for the chlorination of aromatic compounds, indicating the versatility of this reagent under different polarity conditions. isca.me

Aprotic Conditions: To prevent the hydrolysis of NCS and the resulting hydroximoyl chloride product, aprotic conditions are generally preferred for these reactions. The presence of water or other protic solvents can lead to the formation of unwanted byproducts. The use of solvents like acetonitrile (B52724) in combination with NCS for the oxidative chlorination of thiols highlights the utility of aprotic environments. isca.me

Synthetic Data Overview

To provide a clearer understanding of the synthetic methodologies, the following table summarizes the key aspects of the synthesis of this compound and its precursors.

| Starting Material | Reagent(s) | Product | Key Observations |

| 2-Chloromethylpyridine | Hydroxylamine hydrochloride, Sodium hydroxide | 2-Pyridine aldoxime | Synthesis of the precursor oxime in a buffered aqueous ethanol (B145695) solution. dtic.mil |

| 2-Picoline N-oxide | Acetic anhydride, then hydrolysis and oxidation | 2-Pyridine aldoxime | A multi-step classical synthesis route to the precursor oxime. dtic.mil |

| Aldoximes (general) | Thionyl chloride (SOCl₂) / Pyridine | Hydroximoyl chlorides | General method for chlorination; pyridine acts as a base. quora.com |

| Aldoximes (general) | Phosphorus oxychloride (POCl₃) | Hydroximoyl chlorides / Nitriles | A powerful but potentially harsh reagent for chlorination and dehydration. niscpr.res.inresearchgate.net |

| Pyridine-2-aldoxime | N-Chlorosuccinimide (NCS), DBU, DMF | Pyridine-isoxazole (no ring chlorination) | Indicates the pyridine ring's resistance to chlorination under these conditions. rsc.org |

| Various substrates | N-Chlorosuccinimide (NCS) | Chlorinated products | NCS is a versatile and milder chlorinating agent. researchgate.netresearchgate.net |

N-Chlorosuccinimide (NCS)-Mediated Chlorination Strategies

Temperature and Reaction Time Parameters

The control of temperature and reaction duration is paramount in the synthesis of this compound, particularly during the chlorination of picolinaldoxime with agents like sodium hypochlorite (B82951). The reaction is typically conducted at low temperatures to manage its exothermic nature and to minimize the formation of degradation products.

Maintaining the reaction temperature in a specific range is crucial. For instance, in chlorinations using sodium hypochlorite, the process often involves cooling the reaction mixture to between 0 and 5 °C before the chlorinating agent is added. google.com This low-temperature range helps to control the reaction rate and prevent over-oxidation or side reactions.

The reaction time is also a critical parameter that is optimized to ensure complete conversion of the starting material while avoiding the degradation of the desired product. For chlorination reactions, the duration can vary significantly based on the scale, the specific reagents used, and the temperature. In some industrial processes for similar N-chloro compounds, reaction times can extend for several hours to ensure the reaction goes to completion. researchgate.net Continuous monitoring of the reaction, for example, through thin-layer chromatography (TLC), is often employed to determine the optimal endpoint.

Table 1: Illustrative Reaction Parameters for Aldoxime Chlorination

| Parameter | Condition | Rationale |

| Temperature | 0–10 °C | To control exothermicity and minimize byproduct formation. |

| Reaction Time | 1–4 hours | To allow for complete conversion without significant product degradation. |

| pH | Neutral to slightly acidic | To ensure the stability of the hydroxamoyl chloride product. |

Note: These are general parameters and may be adjusted based on the specific substrate and chlorinating agent.

Utilization of Alternative Oxidative Chlorinating Agents

While sodium hypochlorite is a common chlorinating agent, several alternatives are utilized to synthesize this compound, each offering distinct advantages in terms of reactivity, selectivity, and handling. nih.gov

N-Chlorosuccinimide (NCS) is a prominent alternative. eurekaselect.com It is a solid reagent that is often easier to handle than gaseous chlorine or liquid bleach solutions. researchgate.netwikipedia.org NCS is known for its ability to act as a source of electrophilic chlorine ("Cl+") and is effective in chlorinating a wide range of substrates, including aldoximes. organic-chemistry.org The reaction with NCS can often be carried out under milder conditions compared to other powerful chlorinating agents. nih.govbeilstein-journals.org This method is particularly valuable for synthesizing complex molecules where sensitive functional groups must be preserved. researchgate.net

Other N-chloro compounds that are commercially available and could serve as alternatives include chloramine-T and trichloroisocyanuric acid. wikipedia.org The choice of reagent often depends on the specific requirements of the synthesis, such as the scale of the reaction, the desired purity of the product, and the presence of other functional groups on the pyridine ring.

Table 2: Comparison of Oxidative Chlorinating Agents

| Agent | Formula | Physical State | Key Advantages |

| Sodium Hypochlorite | NaOCl | Aqueous Solution | Inexpensive, readily available. uwo.ca |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Solid | Easy to handle, mild reaction conditions. eurekaselect.comwikipedia.org |

| Chlorine Gas | Cl₂ | Gas | High reactivity, 100% chlorine content. hydroinstruments.com |

| tert-Butyl hypochlorite | C₄H₉ClO | Liquid | Versatile, but known to be explosive. nih.govbeilstein-journals.org |

Advanced Synthetic Approaches to this compound

To improve efficiency, safety, and yield, researchers have explored advanced synthetic methods for preparing this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov

In the context of this compound synthesis, a microwave-assisted protocol would involve the reaction of picolinaldoxime with a chlorinating agent like NCS in a suitable solvent within a microwave reactor. The use of polar solvents is often preferred as they couple efficiently with microwave energy. nih.gov This approach could potentially shorten the reaction time from hours to mere minutes, as seen in the synthesis of other heterocyclic compounds. nih.gov

Sequential Functionalization and Pyridine Ring Modification

The synthesis of analogues of this compound often requires modification of the pyridine ring. This can be achieved through a strategy of sequential functionalization. One approach involves starting with an already substituted pyridine precursor, such as a substituted 2-methylpyridine (B31789) or picolinic acid. This precursor can then be converted to the corresponding substituted picolinaldoxime, which is subsequently chlorinated.

Alternatively, functionalization can occur after the formation of the core structure. For example, certain positions on the pyridine ring may be amenable to electrophilic substitution or other transformations even after the this compound moiety has been established, provided the reaction conditions are carefully controlled to avoid reaction with the imidoyl chloride group.

Strategies for Mitigating Hydrolytic Byproduct Formation

A significant challenge in the synthesis and handling of this compound is its susceptibility to hydrolysis, which leads to the formation of picolinohydroxamic acid as a byproduct. Mitigating this requires careful control of the reaction and workup conditions.

One key strategy is to conduct the reaction in a non-aqueous or anhydrous solvent system to minimize the presence of water. Furthermore, controlling the pH is critical. The hydrolysis of related compounds is often pH-dependent. hydroinstruments.com For chlorination reactions, maintaining a pH below 8 is generally favorable for the stability of the product. oxfamwash.org During the workup phase, extraction into a non-polar organic solvent and subsequent drying with an anhydrous agent like magnesium sulfate (B86663) or sodium sulfate can effectively remove water and prevent hydrolysis. The use of a buffered system during the reaction can also help maintain the optimal pH range.

Preparation of this compound Analogues and Precursors

The primary precursor for the synthesis of this compound is picolinaldoxime (also known as pyridine-2-aldoxime). This compound is typically prepared through the condensation reaction of picolinaldehyde (pyridine-2-carboxaldehyde) with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. The reaction is straightforward and generally proceeds in high yield.

The preparation of analogues of this compound begins with the synthesis of substituted precursors. This involves using appropriately substituted picolinaldehydes. For example, to synthesize a chloro-substituted analogue, one might start with 6-chloropicolinaldehyde. These substituted aldehydes are then reacted with hydroxylamine to yield the corresponding substituted picolinaldoximes. The subsequent chlorination of these aldoximes, following the methodologies described above, leads to the desired this compound analogues. The synthesis of various alkyl chlorides from their corresponding alcohols is a well-established field, providing a basis for these transformations. google.com

Synthesis of Substituted N-Hydroxypicolinimidoyl Chlorides

The preparation of N-hydroxypicolinimidoyl chlorides is primarily achieved through the chlorination of the corresponding picolinamide (B142947) oximes. This transformation is a common method for synthesizing N-hydroxyimidoyl chlorides from aldoximes. rsc.orgresearchgate.net

A general and widely utilized method for the synthesis of N-hydroxyimidoyl chlorides involves the reaction of an aldoxime with a chlorinating agent. rsc.org N-chlorosuccinimide (NCS) is a frequently used reagent for this purpose. rsc.orgresearchgate.net The reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF). researchgate.net

The precursor, picolinamide oxime, can be synthesized by the nucleophilic addition of hydroxylamine to a picolinonitrile derivative. nih.gov This is a standard and efficient method for the preparation of amidoximes. nih.gov

The general synthetic approach can be summarized in the following two steps:

Formation of Picolinamide Oxime: Picolinonitrile is reacted with hydroxylamine, often in the form of hydroxylamine hydrochloride with a base, to produce picolinamide oxime. nih.gov

Chlorination to this compound: The resulting picolinamide oxime is then treated with a chlorinating agent like N-chlorosuccinimide (NCS) to yield this compound. rsc.orgresearchgate.net

An alternative, though less common for N-hydroxy variants, route to imidoyl chlorides involves the treatment of a monosubstituted amide with a strong chlorinating agent like thionyl chloride or phosgene. wikipedia.org

Table 1: Synthesis of Substituted N-Hydroxypicolinimidoyl Chlorides

| Precursor | Reagent | Product | Reference |

| Picolinamide Oxime | N-Chlorosuccinimide (NCS) | This compound | rsc.orgresearchgate.net |

| Monosubstituted Picolinamide | Thionyl Chloride (SOCl₂) | N-Substituted Picolinimidoyl Chloride | wikipedia.org |

It is important to note that while the general methodologies are well-established for analogous structures, the specific application to picoline derivatives may require optimization of reaction conditions.

Synthetic Routes to N-Hydroxypicolinimidoyl Cyanide Derivatives

The synthesis of N-hydroxypicolinimidoyl cyanide derivatives is anticipated to proceed via the nucleophilic substitution of the chlorine atom in this compound with a cyanide salt. Imidoyl chlorides are known to react with various nucleophiles. wikipedia.org

The general reactivity of imidoyl chlorides suggests that treatment with a cyanide source, such as sodium or potassium cyanide, would lead to the displacement of the chloride and the formation of the corresponding imidoyl cyanide. This type of reaction is a plausible route for the synthesis of N-hydroxypicolinimidoyl cyanide.

The proposed synthetic route is as follows:

Synthesis of this compound: As described in the previous section, this intermediate is prepared from picolinamide oxime.

Nucleophilic Substitution with Cyanide: this compound is then reacted with a cyanide salt (e.g., KCN or NaCN) in a suitable aprotic solvent to yield the N-hydroxypicolinimidoyl cyanide derivative.

Table 2: Proposed Synthesis of N-Hydroxypicolinimidoyl Cyanide Derivatives

| Starting Material | Reagent | Product |

| This compound | Potassium Cyanide (KCN) | N-Hydroxypicolinimidoyl cyanide |

Detailed experimental conditions for this specific transformation would require further investigation, drawing upon established procedures for nucleophilic substitution on imidoyl chlorides.

Reactivity Profiles and Mechanistic Investigations of N Hydroxypicolinimidoyl Chloride

Electrophilic Nature of the Carbonimidoyl Chloride Moiety

The carbon atom within the carbonimidoyl chloride group (-C(Cl)=NOH) of N-hydroxypicolinimidoyl chloride is electron-deficient. This deficiency is a result of the electron-withdrawing effects of both the adjacent chlorine atom and the nitrogen atom of the oxime group. chemguide.co.uk This positive character makes the carbon atom a prime target for attack by nucleophiles, substances that are electron-rich. chemguide.co.uk

Nucleophilic Substitution Reactions of the Chloride Group

The chloride ion attached to the imidoyl carbon is a good leaving group, facilitating nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion.

This compound readily reacts with primary and secondary amines. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon of the imidoyl chloride. chemguide.co.ukchemguide.co.uk This initial addition is followed by the elimination of a chloride ion and a proton from the nitrogen, resulting in the formation of an N-substituted picolinimidamide. chemguide.co.uk The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. chemguide.co.uk

The general mechanism involves a nucleophilic addition-elimination pathway. chemguide.co.uk The amine attacks the carbon of the C=N bond, leading to a tetrahedral intermediate. The reformation of the carbon-nitrogen double bond is accompanied by the expulsion of the chloride ion. chemguide.co.uk

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | N-Alkyl-N'-hydroxypicolinimidamide | Nucleophilic Substitution |

| This compound | Secondary Amine (R₂-NH) | N,N-Dialkyl-N'-hydroxypicolinimidamide | Nucleophilic Substitution |

This table illustrates the expected products from the reaction of this compound with different classes of amines.

Similar to amines, thiols can also act as nucleophiles, with the sulfur atom attacking the electrophilic carbon of the imidoyl chloride. However, the reactivity of thiols is highly dependent on the pH of the reaction medium. The thiolate anion (RS⁻), formed by the deprotonation of the thiol (RSH), is a much stronger nucleophile than the neutral thiol. researchgate.netnih.gov Therefore, these reactions are often carried out under basic conditions to facilitate the formation of the more reactive thiolate. The reaction proceeds via a similar nucleophilic substitution mechanism to that observed with amines, yielding a picolinimidothioate derivative.

| Reactant 1 | Nucleophile | Condition | Product |

| This compound | Thiol (R-SH) | Basic | S-Alkyl-N-hydroxypicolinimidothioate |

This table shows the product of the reaction between this compound and a thiol under basic conditions.

Comparative Electrophilicity with Unsubstituted Picolinimidoyl Analogues

The presence of the N-hydroxy group in this compound is expected to influence its electrophilicity compared to an unsubstituted picolinimidoyl chloride. The oxygen atom of the hydroxy group is electronegative and can withdraw electron density from the C=N bond through an inductive effect. This would, in turn, increase the partial positive charge on the imidoyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

Reactivity of the N-Hydroxy Group

The N-hydroxy group introduces another site of reactivity into the molecule.

Oxidation Reactions Leading to N-Oxide Formation

The nitrogen atom of the pyridine (B92270) ring can be oxidized to form a pyridine-N-oxide. organic-chemistry.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a suitable catalyst. organic-chemistry.orgthieme-connect.de The resulting N-oxide functionality alters the electronic properties and reactivity of the aromatic ring. nih.govscripps.edu The oxidation of the pyridine nitrogen to an N-oxide can make the ring more susceptible to certain nucleophilic substitution reactions. scripps.edu

| Starting Material | Oxidizing Agent | Product |

| This compound | Peroxy Acid (e.g., mCPBA) | This compound-N-oxide |

This table summarizes the oxidation of this compound to its corresponding N-oxide.

Reduction Reactions to Amine and Hydroxylamine (B1172632) Species

The reduction of this compound can theoretically lead to two primary products: the corresponding amine species, 2-picolinimidamine, and the hydroxylamine species, N-hydroxy-2-picolinimidamide. While specific literature detailing the reduction of this compound is scarce, the reactivity can be inferred from the established chemistry of related functional groups, namely imidoyl chlorides and oximes.

The reduction of the imidoyl chloride moiety to an amine is a plausible transformation. This would likely require a strong reducing agent capable of hydrogenating the carbon-nitrogen double bond and effecting the hydrogenolysis of the N-O bond. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere, is a standard method for such reductions. The reaction would proceed through the initial reduction of the imidoyl chloride to the corresponding imine, which is then further reduced to the amine.

Alternatively, the selective reduction of the N-O bond to afford the corresponding amidine could be envisioned. However, achieving this selectivity in the presence of the reactive imidoyl chloride function would be challenging.

The reduction to the hydroxylamine species, where the N-O bond remains intact, would necessitate milder and more selective reducing agents. Reagents known for the reduction of other functionalities without affecting N-O bonds, such as sodium cyanoborohydride under controlled pH conditions, might be explored. However, the reactivity of the imidoyl chloride towards such nucleophilic reducing agents would need to be considered.

A summary of potential reduction pathways is presented in Table 1. It is important to note that these are proposed reactions based on the general reactivity of related functional groups, and specific experimental validation for this compound is not extensively documented in the reviewed literature.

Table 1: Potential Reduction Pathways for this compound

| Target Product | Potential Reagents and Conditions | Comments |

|---|---|---|

| 2-Picolinimidamine | H₂, Pd/C or PtO₂ | Strong conditions, likely to reduce both the C=N and N-O bonds. |

| LiAlH₄ | A strong, non-selective reducing agent. | |

| N-Hydroxy-2-picolinimidamide | NaBH₃CN | Milder conditions might preserve the N-O bond, but reactivity with the imidoyl chloride is uncertain. |

[3+2]-Dipolar Cycloaddition Reactions

Generation of Nitrile Oxides from this compound

This compound serves as a stable precursor to the corresponding 2-pyridylnitrile oxide, a reactive 1,3-dipole. The generation of this nitrile oxide is typically achieved in situ through the dehydrochlorination of the this compound using a base. researchgate.netchemtube3d.com The most common method involves the treatment of a solution of the hydroximoyl chloride with a tertiary amine base, such as triethylamine (B128534) (Et₃N).

The mechanism of this transformation involves the abstraction of the acidic hydroxyl proton by the base, followed by the elimination of a chloride ion to form the nitrile oxide. The presence of the electron-withdrawing pyridine ring is expected to influence the rate of this elimination. The in situ generation is crucial as nitrile oxides are generally unstable and prone to dimerization to form furoxans, especially in the absence of a suitable dipolarophile. researchgate.net

The general scheme for the generation of 2-pyridylnitrile oxide is as follows:

The choice of solvent and reaction temperature can also play a role in the efficiency of nitrile oxide generation and its subsequent reactions. Aprotic solvents are generally preferred to avoid side reactions with the nitrile oxide.

Formation of Isoxazoline (B3343090) Derivatives

Once generated, 2-pyridylnitrile oxide readily undergoes [3+2]-dipolar cycloaddition reactions with various dipolarophiles, most commonly alkenes, to yield 3-(2-pyridyl)-substituted-4,5-dihydroisoxazoles, also known as 2-isoxazolines. researchgate.netmdpi.com This reaction is a powerful tool for the construction of five-membered heterocyclic rings with high regioselectivity. researchgate.net

The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile oxide and the dipolarophile, as described by frontier molecular orbital (FMO) theory. mdpi.com Generally, the reaction of an aromatic nitrile oxide with a monosubstituted or 1,1-disubstituted alkene leads to the formation of the 3,5-disubstituted isoxazoline.

For example, the reaction of 2-pyridylnitrile oxide with styrene (B11656) would be expected to yield 3-(2-pyridyl)-5-phenyl-2-isoxazoline. The reaction with an electron-deficient alkene, such as methyl acrylate, would lead to the formation of methyl 3-(2-pyridyl)-2-isoxazoline-5-carboxylate.

A variety of substituted alkenes can be employed in this reaction, leading to a diverse range of isoxazoline derivatives with the 2-pyridyl moiety at the 3-position. The specific reaction conditions, such as the choice of base, solvent, and temperature, can influence the yield and purity of the resulting isoxazoline derivatives. The synthesis of various 3-(2-pyridyl)-isoxazoline and pyrazoline derivatives has been reported, demonstrating the utility of this synthetic approach. clockss.orggoogle.com

Table 2: Representative [3+2]-Cycloaddition Reactions of 2-Pyridylnitrile Oxide

| Dipolarophile | Expected Isoxazoline Product |

|---|---|

| Styrene | 3-(2-Pyridyl)-5-phenyl-2-isoxazoline |

| Methyl Acrylate | Methyl 3-(2-pyridyl)-2-isoxazoline-5-carboxylate |

| Propylene | 3-(2-Pyridyl)-5-methyl-2-isoxazoline |

Elucidation of Reaction Mechanisms

Kinetic Studies for Reaction Pathway Delineation

Kinetic studies are a fundamental tool for elucidating the detailed mechanisms of chemical reactions, including the formation and cycloaddition of nitrile oxides. By measuring the rate of a reaction under various conditions (e.g., changing concentrations of reactants, temperature, solvent polarity), valuable insights into the reaction pathway, the nature of the transition state, and the presence of any intermediates can be obtained. cuny.edu

For the [3+2]-dipolar cycloaddition of 2-pyridylnitrile oxide, kinetic studies could help to distinguish between a concerted mechanism, where the two new sigma bonds are formed simultaneously, and a stepwise mechanism involving a diradical or zwitterionic intermediate. While many [3+2] cycloadditions are considered to be concerted, there is evidence for stepwise pathways in some cases, particularly with certain types of dipolarophiles. researchgate.net

A typical kinetic experiment would involve monitoring the disappearance of the starting materials or the appearance of the product over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or HPLC. The data obtained can be used to determine the rate law for the reaction, which provides information about the molecularity of the rate-determining step.

For instance, a second-order rate law, first order in both the nitrile oxide and the dipolarophile, would be consistent with a concerted mechanism. Deviations from this could suggest a more complex, stepwise pathway. Furthermore, the determination of activation parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), from temperature-dependent kinetic studies can provide further information about the structure and ordering of the transition state.

Isotopic Labeling Experiments to Track Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. thieme-connect.dex-chemrx.com In the study of the reactivity of this compound, isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) could be strategically incorporated into the molecule to probe the mechanisms of its reactions. nih.govnih.gov

For example, to confirm the mechanism of nitrile oxide formation, one could synthesize this compound with an ¹⁸O-labeled hydroxyl group. Upon base-induced elimination, the resulting 2-pyridylnitrile oxide would be expected to retain the ¹⁸O label. Subsequent analysis of the products of cycloaddition reactions using mass spectrometry would confirm that the oxygen atom from the hydroxyl group is incorporated into the isoxazoline ring.

Similarly, ¹⁵N labeling of the nitrogen atom in this compound could be used to follow its path during both reduction and cycloaddition reactions. In reduction reactions, this would definitively show whether the nitrogen atom is retained in the amine or hydroxylamine product. In cycloaddition reactions, it would confirm its incorporation into the isoxazoline ring.

¹³C labeling of the imidoyl carbon could also provide valuable information. For instance, in the study of cycloaddition reactions, it would allow for the definitive assignment of the regiochemistry of the product by tracking the position of the labeled carbon in the isoxazoline ring using ¹³C NMR spectroscopy. mdpi.com

The use of isotopically labeled compounds in conjunction with kinetic studies provides a comprehensive approach to elucidating the detailed reaction mechanisms of this compound. nih.gov

Table 3: Application of Isotopic Labeling in Mechanistic Studies of this compound

| Isotope | Labeled Position | Mechanistic Question to Address | Analytical Technique |

|---|---|---|---|

| ¹⁸O | Hydroxyl group | Fate of the oxygen atom during nitrile oxide formation and cycloaddition. | Mass Spectrometry, ¹⁷O NMR (if applicable) |

| ¹⁵N | Nitrogen atom | Fate of the nitrogen atom in reduction and cycloaddition reactions. | Mass Spectrometry, ¹⁵N NMR |

Analysis of Byproducts and Identification of Reaction Intermediates (e.g., LC-MS)

In the study of this compound's reactivity, LC-MS serves as a powerful analytical tool. It allows for the separation of compounds in a reaction mixture by liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio by mass spectrometry. This is particularly useful for identifying byproducts that may form through side reactions and for trapping and characterizing short-lived reaction intermediates.

Detailed Research Findings:

While specific proprietary research on the byproducts and reaction intermediates of this compound is not extensively published, general principles of reactivity for similar compounds, such as imidoyl chlorides, suggest potential pathways that could be investigated using LC-MS. For instance, hydrolysis or reaction with nucleophiles could lead to the formation of corresponding amides or other derivatives.

A hypothetical LC-MS analysis of a reaction involving this compound might aim to identify species such as the corresponding hydroxamic acid (from hydrolysis) or products of rearrangement or fragmentation. The high resolution and tandem mass spectrometry (MS/MS) capabilities of modern LC-MS systems would be critical in elucidating the structures of these compounds.

Illustrative Data Tables:

The following tables represent the type of data that would be generated from an LC-MS analysis in a research context to study the byproducts and intermediates of this compound. Note: The data presented here is illustrative and based on the expected behavior of analogous compounds, as specific experimental data for this compound is not publicly available.

Table 1: Hypothetical Byproducts of this compound Identified by LC-MS

This table outlines potential byproducts that could be formed during the synthesis or subsequent reactions of this compound, along with their expected molecular weights and the analytical parameters that would be used for their identification via LC-MS.

| Putative Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Retention Time (min) |

| Picolinamide (B142947) | C₆H₆N₂O | 122.12 | 123.05 | 3.5 |

| Picolinic Acid | C₆H₅NO₂ | 123.11 | 124.04 | 2.8 |

| N-Hydroxypicolinamide | C₆H₆N₂O₂ | 138.12 | 139.05 | 4.1 |

Table 2: Potential Reaction Intermediates of this compound in LC-MS Studies

This table illustrates the kind of data that would be sought to identify transient species that act as intermediates in the reactions of this compound. The detection of such species is key to confirming proposed reaction mechanisms.

| Putative Intermediate | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| Nitrilium Ion | C₆H₅N₂O⁺ | 121.04 | 121.04 | 93.03, 78.03 |

| Carbocation Species | C₆H₄N₂Cl⁺ | 155.01 | 155.01 | 120.00, 92.02 |

The analysis of byproducts and the trapping of reaction intermediates are ongoing areas of chemical research. The application of sophisticated analytical techniques like LC-MS is fundamental to advancing the understanding of the complex reactivity profiles of compounds such as this compound.

Applications of N Hydroxypicolinimidoyl Chloride in Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

While most commonly associated with peptide chemistry, the reactivity of N-Hydroxypicolinimidoyl chloride allows it to serve as a valuable intermediate in the construction of more complex molecular architectures. Its synthesis from picolinaldehyde oxime and N-chlorosuccinimide is an efficient process, yielding the target compound in good purity. chemicalbook.com This accessibility makes it an attractive building block for introducing the N-hydroxypicolinimidoyl moiety into larger molecules.

One notable example of the strategic incorporation of a related N-hydroxy functionality is in the total synthesis of Talarolide A, a cyclic peptide with a unique hydroxamate H-bond bridge. nih.gov Although the synthesis may not directly employ this compound, it highlights the importance of the N-hydroxy group in establishing critical conformational features in complex natural products. nih.gov The synthesis of Talarolide A revealed that the strategic placement of a hydroxamate group was essential for the correct folding and ultimate cyclization of the peptide precursor. nih.gov This underscores the potential of intermediates like this compound to provide the necessary functionalities for guiding the assembly of intricate three-dimensional structures. The development of synthetic routes that leverage the reactivity of this compound could therefore open new avenues for the efficient total synthesis of other complex natural products.

Utility in Peptide Chemistry

The most well-documented and significant application of this compound is within the realm of peptide chemistry. It functions as a highly effective coupling additive, enhancing the efficiency and quality of peptide bond formation.

While this compound is primarily known as a coupling reagent, its structural features are pertinent to the broader context of amino acid protection in peptide synthesis. The N-hydroxy group, in particular, is a key component of many protecting groups and reagents used to prevent unwanted side reactions at the N-terminus of amino acids during peptide elongation.

A critical challenge in peptide synthesis is the prevention of side reactions, particularly racemization and oligomerization. Racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid, can be a significant issue, especially for sensitive amino acids. This compound helps to suppress racemization by promoting a rapid and efficient coupling reaction, thereby minimizing the lifetime of the reactive intermediate that is susceptible to epimerization.

Furthermore, the use of this compound can effectively minimize the formation of oligomeric impurities. These byproducts can arise from the self-coupling of the activated amino acid. By facilitating the desired intermolecular coupling between the two different amino acid residues, the additive outcompetes the undesired self-coupling pathway, leading to a cleaner reaction profile and a higher yield of the target peptide.

Application as a Derivatization Reagent in Analytical Methods

Beyond its synthetic applications, this compound has potential utility as a derivatization reagent in analytical chemistry. Derivatization is a common strategy to improve the analytical properties of molecules, such as their volatility, thermal stability, or detectability.

In chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the detectability of an analyte is crucial for accurate quantification. Many biologically relevant molecules, including amino acids and small peptides, lack a strong chromophore or fluorophore, making them difficult to detect using standard UV-Vis or fluorescence detectors.

Improving Ionization Efficiency in Mass Spectrometry (LC/ESI-MS/MS)

The sensitivity of analysis in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is fundamentally dependent on the analyte's ability to form gas-phase ions. For compounds that exhibit poor ionization, chemical derivatization is a key strategy to enhance signal intensity and improve detection limits. mdpi.com this compound serves as a derivatizing agent specifically designed to improve the ionization efficiency of target molecules in positive-ion ESI.

The mechanism of enhancement is centered on the introduction of a permanent or easily ionizable moiety onto the analyte molecule. The picolinimidoyl group contains a pyridine (B92270) ring, which possesses a basic nitrogen atom. This nitrogen atom has a high proton affinity and is readily protonated in the acidic mobile phases commonly used in reversed-phase chromatography, or within the ESI source itself.

By reacting this compound with an analyte, the resulting derivative gains this highly basic site. Consequently, the derivatized analyte has a much greater tendency to form stable, positively charged ions, specifically the protonated molecule [M+H]⁺, in the ESI source. This leads to a significant increase in signal response and a corresponding improvement in the signal-to-noise ratio, which can lower the limits of quantification (LOQ) and detection (LOD) by one to two orders of magnitude. mdpi.com This approach is analogous to other derivatization strategies where cationic tags are introduced to improve sensitivity for various classes of compounds, such as organophosphorus acids and marine biotoxins. mdpi.commdpi.com The development of LC-ESI-MS/MS methods for various compounds often relies on optimizing ionization, and derivatization provides a powerful tool to achieve this for otherwise difficult-to-detect analytes. nih.gov

Table 1: Conceptual Enhancement of LC/ESI-MS/MS Performance via Derivatization

| Analyte Property | Issue in ESI-MS | Solution via Derivatization | Resulting Benefit |

|---|---|---|---|

| Low proton affinity | Inefficient formation of [M+H]⁺ ions | Introduce a basic pyridyl group using this compound | Enhanced signal intensity and lower detection limits |

| Neutral or weakly acidic | Poor response in positive-ion mode | Covalent attachment of a readily protonated moiety | Enables sensitive analysis in positive-ion LC-MS/MS |

Functional Group Modification for Enhanced Analytical Performance

The core of this application lies in the reaction between the electrophilic carbon atom of the imidoyl chloride group and nucleophilic functional groups present in the analyte molecule, such as hydroxyls (-OH), primary or secondary amines (-NHR), and thiols (-SH). This reaction results in the formation of a stable covalent bond, effectively "tagging" the analyte with the picolinimidoyl group.

This functional group modification achieves several analytical enhancements:

Improved Mass Spectrometric Detection: As detailed previously, the primary benefit is enhanced ionization efficiency. mdpi.com

Modified Chromatographic Behavior: The derivatization changes the polarity and size of the analyte, which can be used to improve chromatographic separation. It can help shift the retention time of an analyte to move it away from matrix interferences or co-eluting compounds.

Enhanced Specificity: Derivatization can be targeted to a specific class of compounds (e.g., those containing a primary amine), allowing for selective analysis from a complex sample matrix. nih.gov

The process of derivatization is a well-established technique for improving analytical results in both gas and liquid chromatography. nih.gov The use of a reactive reagent like this compound allows for the targeted modification of analytes to overcome inherent challenges in their detection and quantification. nih.gov

Table 2: Functional Group Modification using this compound

| Target Analyte Functional Group | Chemical Linkage Formed | Example Analyte Class |

|---|---|---|

| Alcohol (-OH) | O-picolinimidoyl ether | Steroids, carbohydrates, phenols |

| Primary/Secondary Amine (-NH₂, -NHR) | Picolinimidamide (an amidine) | Amino acids, pharmaceuticals, catecholamines |

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

This compound is a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. kit.edunih.gov Its primary application in this area is as a precursor for the synthesis of 3-substituted-1,2,4-oxadiazoles. These heterocyclic motifs are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. nih.govnih.gov

The key reactivity of this compound stems from its identity as a hydroximoyl chloride. Upon treatment with a base (e.g., triethylamine), it undergoes an elimination reaction, losing a molecule of hydrogen chloride (HCl) to generate a highly reactive intermediate known as a nitrile oxide (in this case, picolinonitrile oxide).

This in-situ generated nitrile oxide can then readily participate in 1,3-dipolar cycloaddition reactions. When reacted with a nitrile (R-C≡N), the nitrile oxide undergoes a [3+2] cycloaddition to form a stable, five-membered 1,2,4-oxadiazole (B8745197) ring. In this resulting heterocycle, the pyridyl group from the this compound is located at the 3-position of the oxadiazole ring, while the "R" group from the nitrile reactant is found at the 5-position.

This synthetic pathway is a versatile and widely used method for creating diverse libraries of 1,2,4-oxadiazole derivatives, as the substituent at the 5-position can be easily varied by choosing different nitrile starting materials. rjptonline.orgorganic-chemistry.orgresearchgate.net The resulting pyridyl-substituted oxadiazoles (B1248032) can serve as core scaffolds for the development of new therapeutic agents. ipbcams.ac.cn

Table 3: Synthesis of 3-(Pyridin-2-yl)-1,2,4-oxadiazole Derivatives

| Reactant (Nitrile) | Resulting 5-Substituent on Oxadiazole Ring | Product Name |

|---|---|---|

| Acetonitrile (B52724) (CH₃CN) | -CH₃ | 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole |

| Benzonitrile (C₆H₅CN) | -C₆H₅ | 5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole |

| 4-Methoxybenzonitrile (CH₃OC₆H₄CN) | -C₆H₄OCH₃ | 5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole |

Computational and Theoretical Investigations of N Hydroxypicolinimidoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the modern analysis of molecular structures, offering a window into the electronic properties that govern a compound's behavior. For N-Hydroxypicolinimidoyl chloride, a complete theoretical analysis is not yet publicly available in dedicated studies. However, by examining computational work on analogous structures, a theoretical framework for understanding its properties can be established.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. While specific DFT studies on this compound are not extensively documented, the methodologies applied to similar pyridine (B92270) derivatives offer a clear roadmap for future research.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between these orbitals is a key indicator of molecular stability and reactivity. For related pyridine derivatives, DFT calculations have been successfully used to determine these values, and a similar approach would be invaluable for this compound.

Awaiting specific research data for this compound.

DFT calculations can provide a detailed picture of a molecule's geometry and electronic landscape. This includes bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional structure. Furthermore, electronic properties such as electron density, electrostatic potential, and molecular orbital surfaces can be visualized, offering insights into reactive sites. For instance, in studies of similar compounds, DFT has been used to map out the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other chemical species.

Awaiting specific research data for this compound.

Awaiting specific research data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study excited states and predict spectroscopic properties, such as UV-Vis absorption spectra. By calculating the energies of electronic transitions, TD-DFT can help to interpret experimental spectra and understand how a molecule interacts with light. This information is vital for applications in materials science and photochemistry. For this compound, TD-DFT calculations would provide valuable data on its electronic absorption characteristics.

Awaiting specific research data for this compound.

Theoretical Mechanistic Studies

Beyond static electronic properties, computational chemistry can be employed to investigate reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed, step-by-step understanding of how a chemical transformation occurs. For this compound, theoretical mechanistic studies could explore its reactivity with various nucleophiles and electrophiles, its thermal stability, and its potential to participate in cycloaddition or other synthetically useful reactions. Such studies would be instrumental in unlocking the full synthetic potential of this compound.

Awaiting specific research data for this compound.

Computational Modeling of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical transformations of this compound. Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool for this purpose.

Researchers would typically begin by constructing a potential energy surface (PES) for a proposed reaction. This involves calculating the energies of the reactant(s), product(s), and any intermediates and transition states that connect them. The identification of transition states, which are first-order saddle points on the PES, is a critical step. These structures represent the highest energy point along the reaction coordinate and are essential for determining the activation energy of the reaction.

For instance, in studying the reactions of this compound, computational models could be employed to investigate various possible pathways, such as nucleophilic substitution at the imidoyl carbon or rearrangement reactions. The relative energies of different transition states would reveal the most favorable reaction pathway. researchgate.net

Table 1: Hypothetical Calculated Relative Energies for a Reaction of this compound

| Species | Method | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | DFT (B3LYP/6-31G) | 0.0 | 0.0 |

| Transition State 1 | DFT (B3LYP/6-31G) | +25.4 | +28.1 |

| Intermediate | DFT (B3LYP/6-31G) | -5.2 | -3.9 |

| Transition State 2 | DFT (B3LYP/6-31G) | +15.8 | +17.5 |

| Products | DFT (B3LYP/6-31G*) | -12.7 | -10.3 |

Note: This table presents hypothetical data for illustrative purposes.

The data in such a table would allow chemists to visualize the energy profile of the reaction and make predictions about its feasibility and kinetics. Advanced computational techniques can also be used to simulate the dynamics of the reaction, providing a more complete picture of the transformation. nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of chemical reactions involving this compound. Reactivity indices derived from conceptual DFT are often employed for this purpose. These indices, such as chemical potential, hardness, and electrophilicity, provide insights into the electronic properties of molecules and their propensity to react. researchgate.net

For example, the electrophilicity index can be used to predict how readily this compound will react with a nucleophile. By calculating and comparing the electrophilicity of different sites within the molecule, it is possible to predict the regioselectivity of a reaction. Similarly, the nucleophilicity index of a reacting partner can be used to gauge its reactivity towards the chloride.

Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes. nih.gov These models can be trained on large datasets of known reactions to learn the complex relationships between molecular structure and reactivity. While requiring significant initial data, these methods can offer rapid and accurate predictions for new chemical transformations.

Table 2: Hypothetical DFT-Calculated Reactivity Indices

| Molecule/Fragment | Chemical Potential (μ) | Hardness (η) | Electrophilicity (ω) |

| This compound | -4.5 eV | 6.2 eV | 1.64 |

| Nucleophile A | -2.1 eV | 5.8 eV | 0.38 |

| Nucleophile B | -3.0 eV | 7.1 eV | 0.63 |

Note: This table presents hypothetical data for illustrative purposes.

Analysis of these indices can help in selecting appropriate reagents and reaction conditions to achieve a desired outcome. For instance, a higher electrophilicity value for this compound compared to other substrates would suggest a greater susceptibility to nucleophilic attack.

Theoretical Insights into Acyl-Transfer Mechanisms

Acyl-transfer reactions are a fundamental class of reactions in organic chemistry, and understanding their mechanisms is crucial for controlling their outcomes. This compound, containing an imidoyl chloride group, can be considered an acylating agent. Theoretical studies can provide detailed insights into the mechanisms of acyl-transfer reactions involving this compound.

Computational modeling can be used to investigate the step-by-step process of acyl transfer, including the formation of tetrahedral intermediates and the role of catalysts. organic-chemistry.org For hydroxamic acid derivatives, theoretical studies have explored their tautomeric forms and how these influence reactivity. acs.orgnih.gov The presence of the N-hydroxy group in this compound introduces additional complexity and potential for intramolecular catalysis or hydrogen bonding interactions that can be explored through computational methods.

Theoretical calculations can also shed light on the role of the solvent in the reaction mechanism. By including explicit or implicit solvent models in the calculations, it is possible to account for the effect of the reaction medium on the energies of the various species involved in the reaction pathway.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into N-Hydroxypicolinimidoyl chloride will likely prioritize the creation of novel and sustainable synthetic routes that align with the principles of green chemistry.

Current syntheses of related chlorooximes often involve the use of various chlorinating agents. acs.org A key area for future research will be the replacement of harsh or hazardous chlorinating agents with safer, more sustainable alternatives. beilstein-journals.org For instance, exploring solid-supported reagents or enzymatic chlorination could offer greener pathways. The use of N-chlorosuccinimide has been shown to be a non-explosive and easy-to-handle oxidizing agent for the synthesis of related sulfonimidoyl chlorides, suggesting its potential as a safer alternative in the synthesis of imidoyl chlorides as well. beilstein-journals.org

Furthermore, the principles of green chemistry, such as the use of cheaper, heterogeneous green reagents like clay, could be applied. researchgate.net The development of catalytic processes that minimize waste and allow for easy recovery and recycling of the catalyst is another important avenue. rsc.org Investigating reaction conditions that utilize greener solvents, or even solvent-free conditions, will be crucial. researchgate.net The broader context of industrial chlorine chemistry emphasizes a move towards eco-friendly methodologies where byproducts are commercially utilized or neutralized, creating a more circular chemical economy. nih.gov

Key Research Objectives:

Development of catalytic syntheses to reduce stoichiometric waste.

Investigation of bio-catalytic and enzymatic approaches for chlorination.

Utilization of green solvents (e.g., water, ionic liquids) or solvent-free reaction conditions.

Exploration of continuous flow processes for safer and more efficient production.

Discovery of New Reactivity Modes and Transformative Reactions

This compound is a versatile building block, primarily utilized in [3+2] cycloaddition reactions with alkynes to generate substituted isoxazoles. acs.org However, the full reactive potential of this compound remains largely untapped. Future research will undoubtedly focus on discovering new reactivity modes and applying them in transformative chemical reactions.

The presence of multiple reactive sites within the molecule—the imidoyl chloride, the oxime, and the pyridine (B92270) ring—suggests a rich and complex reactivity profile waiting to be explored. Analogous compounds like chlorosulfonyl isocyanate exhibit unique reactivities at their different functional groups, including cycloadditions and nucleophilic substitutions. A systematic investigation into the reactivity of this compound with a wider range of nucleophiles, electrophiles, and radical species could unveil novel transformations.

For example, exploring its role in transition-metal-catalyzed cross-coupling reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Its potential as a precursor for other reactive intermediates, such as nitrile oxides under different conditions, warrants further investigation. The study of related sulfonyl chlorides in reactions with various unsaturated compounds has revealed diverse outcomes like annulations, sulfonylation, and arylation, suggesting that this compound could participate in a similarly broad spectrum of reactions. magtech.com.cn

Potential Areas of Exploration:

Transition-metal-catalyzed cross-coupling reactions.

Novel cycloaddition pathways beyond the formation of isoxazoles.

Use as a precursor for other reactive species in situ.

Reactions involving the pyridine nitrogen, such as N-alkylation or coordination chemistry.

Expansion of Applications in Diverse Organic Synthesis Contexts

The primary application of this compound to date has been in the synthesis of heterocyclic compounds like isoxazoles. acs.org A significant opportunity for future research lies in expanding its application to a more diverse range of synthetic contexts, particularly in the creation of medicinally relevant scaffolds and functional materials.

Heterocyclic compounds are foundational to medicinal chemistry. Quinoxalines, for example, are a class of N-heterocyclic compounds with prominent pharmacological effects, and their synthesis often involves chloro-intermediates. researchgate.netmdpi.com this compound could serve as a valuable precursor for novel classes of nitrogen-containing heterocycles with potential biological activity. Its derivatives have also been used in the context of peptide synthesis, specifically as reagents for N-protection, indicating a potential role in bioconjugation and the synthesis of complex peptides. mdpi.com

The synthesis of sulfonamides, a common motif in many drugs, often proceeds through sulfonyl chloride intermediates. magtech.com.cn The analogous reactivity of the imidoyl chloride group in this compound could be harnessed for the synthesis of novel bioisosteres of amides and sulfonamides. Furthermore, its application in the synthesis of agrochemicals, polymers, and functional dyes represents a promising area for expansion.

Future Application Targets:

Synthesis of novel, biologically active heterocyclic libraries for drug discovery.

Development of new reagents for peptide synthesis and modification. nih.gov

Creation of functional polymers and materials.

Use in the synthesis of complex natural products.

Advanced Computational Design and Prediction of this compound Derivatives

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the discovery of new molecules with desired properties. Applying advanced computational methods to this compound and its derivatives is a key emerging research opportunity.

Predictive models, similar to those developed for understanding nucleophilic additions to N-alkyl pyridiniums, could be created to forecast the regiochemical and stereochemical outcomes of reactions involving this compound. rsc.org Such models would consider the electronic and steric effects of substituents on both the pyridine ring and the imidoyl chloride moiety, enabling chemists to design more selective and efficient reactions.

Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state geometries, and activation energies. This understanding can be used to optimize reaction conditions and to design novel derivatives with tailored reactivity. For instance, DFT has been used to study the properties of related sulfonate derivatives, demonstrating its utility in this class of compounds. researchgate.net Computational screening of virtual libraries of this compound derivatives could identify candidates with specific electronic or steric properties for applications in areas like organocatalysis or materials science.

Computational Research Goals:

Development of predictive models for reactivity and regioselectivity.

In-depth mechanistic studies of known and novel reactions using DFT.

In silico design of new derivatives with enhanced or specific reactivity.

Computational screening for potential applications in catalysis and materials science.

Q & A

Q. Key Factors Affecting Yield :

| Variable | Impact | Optimization Strategy |

|---|---|---|

| Solvent Polarity | Higher polarity increases hydrolysis risk | Use anhydrous, aprotic solvents (e.g., dichloromethane) |

| Temperature | Excessive heat degrades intermediates | Monitor reflux conditions and use ice baths for exothermic steps |

| Reagent Purity | Impurities reduce reactivity | Pre-dry reagents (e.g., molecular sieves for SOCl₂) |

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Exposure Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Immediate decontamination is required for spills (absorb with inert materials like vermiculite) .

- First Aid :

- Storage : Keep in corrosion-resistant containers (e.g., glass with PTFE liners) at ≤25°C, away from moisture .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer :

Contradictions often arise from unaccounted variables (e.g., trace moisture, reagent quality). Systematic approaches include:

- Meta-Analysis Framework : Apply PRISMA guidelines to evaluate literature, ensuring inclusion/exclusion criteria are transparent (e.g., excluding studies with unspecified purity levels) .

- Controlled Replication : Reproduce key studies under standardized conditions (e.g., humidity-controlled glovebox) and compare yields via HPLC or NMR quantification.

- Sensitivity Analysis : Use statistical tools (e.g., ANOVA) to identify variables with the highest impact on yield variability .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Q. Methodological Answer :

- DFT Calculations : Model electron density maps to identify electrophilic centers (e.g., carbonyl carbon) and predict nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in polar vs. non-polar solvents).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with reaction rates using regression analysis.

Q. Example Workflow :

Optimize geometry with Gaussian09 at B3LYP/6-31G* level.

Calculate Fukui indices to locate reactive sites.

Validate predictions with experimental kinetic studies.

Advanced: How to design stability studies for this compound under varying storage conditions?

Q. Methodological Answer :

- Experimental Design :

- Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), and light exposure.

- Analysis : Monitor degradation via HPLC-MS every 7 days for 1 month.

- Key Metrics :

- Degradation Products : Identify hydrolysis byproducts (e.g., hydroxypicolinimidic acid) using LC-MS/MS.

- Kinetics : Calculate half-life (t½) under each condition using first-order decay models.

Q. Table: Stability Data Template

| Condition | t½ (days) | Major Degradants |

|---|---|---|

| 4°C, 0% RH | 90 | None detected |

| 25°C, 50% RH | 30 | Hydroxypicolinimidic acid |

| 40°C, 90% RH | 7 | Multiple unidentified peaks |

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Q. Methodological Answer :

- 1H/13C NMR : Confirm structure via characteristic shifts (e.g., imidoyl chloride proton at δ 8.5–9.0 ppm in DMSO-d6).

- IR Spectroscopy : Identify C=O stretch (~1680–1720 cm⁻¹) and N–Cl vibration (~600 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+ ion; compare with theoretical m/z.

Advanced: How to address reproducibility challenges in scaled-up synthesis?

Q. Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time.

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., stoichiometry, agitation rate) and identify interactions .

- Scale-Down Models : Validate small-scale reactions (1–10 mmol) before transitioning to pilot-scale (1–10 mol) to minimize resource waste.

Advanced: What strategies mitigate interference from hydrolysis byproducts in analytical assays?

Q. Methodological Answer :

- Derivatization : Convert residual hydroxypicolinimidic acid to stable esters (e.g., methyl ester via BF3/MeOH) for distinct chromatographic separation .

- LC-MS/MS Optimization : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar degradants.

- Internal Standards : Spike deuterated analogs (e.g., D3-N-Hydroxypicolinimidoyl chloride) to correct for matrix effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.